2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Description
“2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, which include “2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one”, involves several steps . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea . The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3, which is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .Molecular Structure Analysis
The molecular structure of “2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” can be represented by the SMILES stringOC1=CC(NC2=NC=NC3=C2C(C4=CC=CC=C4)=CS3)=CC=C1.Cl
.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Antitubercular and Antimicrobial Activity : Synthesized derivatives of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one exhibited significant antitubercular and antimicrobial activities against various bacterial strains such as Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli (Kamdar, Haveliwala, Mistry, & Patel, 2011).
New Synthesis Route and Antimicrobial Activity : A new synthesis route for 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones was developed, showing potential in antimicrobial applications (Davoodnia, Bakavoli, Soleimany, & Tavakoli-Hoseini, 2009).
Synthesis and Evaluation of Antimicrobial Derivatives : Compounds derived from 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones demonstrated moderate antimicrobial activity against strains like S. aureus and E. coli (Vlasov, Severina, Borysov, Krolenko, Shynkarenko, Saidov, Vlasov, & Georgiyants, 2022).
Anticancer Research
- Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : Derivatives of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one were synthesized as potent inhibitors of thymidylate synthase and dihydrofolate reductase, demonstrating potential as anticancer agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Other Applications
Antimalarial Applications : A study exploring antimalarial applications synthesized dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, a compound related to 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (Mustière, Vanelle, & Primas, 2021).
Antioxidant Activity : Novel derivatives containing the thieno[2,3-d]pyrimidine ring demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
properties
IUPAC Name |
2-amino-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c13-12-14-10(16)9-8(6-17-11(9)15-12)7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBSLQLBMOIQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one |
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